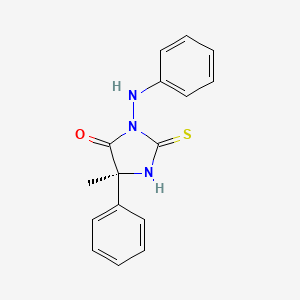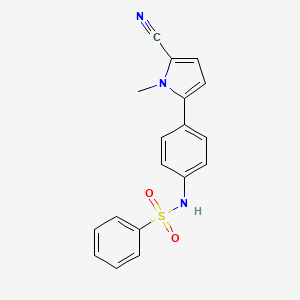![molecular formula C13H16N2O5S B8650640 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid](/img/structure/B8650640.png)
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is a chemical compound with a unique structure that includes a piperazine ring substituted with a tosyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid typically involves the acylation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Oxopiperazin-2-yl)acetic acid: A similar compound with a piperazine ring but without the tosyl group.
(3-Oxo-2-piperazinyl)acetic acid: Another related compound with slight structural differences.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-3-oxo-2-Piperazineacetic acid is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C13H16N2O5S |
|---|---|
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O5S/c1-9-2-4-10(5-3-9)21(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-5,11H,6-8H2,1H3,(H,14,18)(H,16,17) |
Clave InChI |
QGJCJEKHAGSQGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)







![Methyl 2-mercaptobenzo[D]oxazole-7-carboxylate](/img/structure/B8650656.png)
![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)
